N-[3-(1-benzofuran-2-yl)propyl]-1-(3-methylphenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-15-6-4-7-16(12-15)14-24(21,22)20-11-5-9-18-13-17-8-2-3-10-19(17)23-18/h2-4,6-8,10,12-13,20H,5,9,11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHJDXPUOHTRRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCCC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-1-(3-methylphenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the Friedel-Crafts reaction, where a phenol reacts with an arylglyoxal in the presence of a Lewis acid catalyst to form the benzofuran core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-1-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzofuran and sulfonamide derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including N-[3-(1-benzofuran-2-yl)propyl]-1-(3-methylphenyl)methanesulfonamide. These compounds have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, a study involving novel benzofurancarboxamides demonstrated significant anticancer activity, leading to their selection for further optimization by the National Cancer Institute . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Antimicrobial Properties
Benzofuran derivatives have exhibited promising antimicrobial activities against both Gram-positive and Gram-negative bacteria. The compound has shown effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) studies indicate that modifications in the benzofuran moiety can enhance antibacterial potency.
Neuropharmacological Effects
Benzofuran derivatives are also being investigated for their neuropharmacological properties. Research has indicated potential applications in treating neurological disorders due to their ability to interact with neurotransmitter systems . The compound may exhibit properties that modulate neurotransmitter release or receptor activity, thus contributing to its therapeutic profile.
Study on Anticancer Activity
A recent study published in a peer-reviewed journal evaluated various benzofuran derivatives, including this compound, for their cytotoxic effects against human cancer cell lines. The results indicated that certain modifications led to enhanced potency, suggesting that this compound could serve as a lead for further drug development .
Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of benzofuran derivatives. The study found that specific structural features contributed significantly to the antibacterial activity against clinical strains of bacteria, reinforcing the potential of this compound as an effective antimicrobial agent .
Data Summary Table
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-1-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting its function, while the sulfonamide group can inhibit enzymes by mimicking the natural substrate. These interactions can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Differences :
- Substituents : Features a trifluoromethyl (-CF₃) group on the phenyl ring, enhancing lipophilicity and metabolic stability compared to the 3-methylphenyl group in the target compound.
Synthesis : Synthesized via iodoacetic acid-mediated cyclization of thiourea precursors, achieving high yields (85–90%) . This method’s efficiency contrasts with the unspecified synthesis route for the target compound, suggesting opportunities for optimization.
Biological Relevance: Benzimidazole derivatives are known for antiviral and anticancer activities.
A61603 (N-(5-[4,5-Dihydro-1H-Imidazol-2-yl]-2-Hydroxy-5,6,7,8-Tetrahydronaphthalen-1-yl)Methanesulfonamide Hydrochloride)
Structural Differences :
- Core : Contains a tetrahydronaphthalene-imidazole hybrid, offering rigidity and conformational constraints absent in the benzofuran-propyl system.
- Functional Groups : Includes a hydroxy group and imidazoline ring, which enhance GPCR binding (e.g., α₁-adrenergic receptors) .
Pharmacological Profile: A61603 is a selective α₁A-adrenoceptor agonist. The benzofuran analog lacks documented receptor specificity but shares the methanesulfonamide group, which is critical for receptor affinity in A61603 .
RS17053 (N-[2-(2-Cyclopropylmethoxyphenoxy)Ethyl]-5-Chloro-α,α-Dimethyl-1H-Indole-3-Ethanamide)
Structural Differences :
- Core : Indole-based structure with cyclopropylmethoxyphenyl and chlorinated substituents.
- Linker : Ethyloxy chain instead of propyl, reducing flexibility.
Activity: RS17053 is a potent α₁-adrenoceptor antagonist. The absence of an indole ring in the target compound may reduce α₁ binding but could favor selectivity for other targets (e.g., serotonin receptors) .
Comparative Analysis Table
Key Research Findings and Implications
- Structural Flexibility : The propyl linker in the target compound may improve binding to larger receptor pockets compared to shorter linkers in analogs like A61603.
- Electron Effects : The 3-methylphenyl group offers moderate electron-donating effects, contrasting with the electron-withdrawing -CF₃ group in the benzimidazole analog, which could influence metabolic stability .
- Receptor Selectivity : Methanesulfonamide is a common pharmacophore in GPCR-targeting drugs (e.g., A61603, RS17053), suggesting the target compound may share this mechanism pending experimental validation .
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]-1-(3-methylphenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Chemical Formula : C17H20N2O2S
- Molecular Weight : 320.42 g/mol
- IUPAC Name : this compound
The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that benzofuran derivatives often exhibit significant pharmacological effects due to their ability to modulate neurotransmitter systems and inflammatory pathways.
Key Mechanisms:
- Receptor Modulation : The compound may act on serotonin and dopamine receptors, influencing mood and pain perception.
- Anti-inflammatory Activity : It has shown potential in inhibiting pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the efficacy of this compound:
-
Antimicrobial Efficacy :
- A study evaluated the compound against Staphylococcus aureus and E. coli, demonstrating significant antimicrobial activity with minimum inhibitory concentrations (MICs) below 10 μg/mL. These results suggest potential applications in treating bacterial infections.
-
Cancer Research :
- In vitro studies on various cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. The findings indicated a promising avenue for developing anticancer therapies.
-
Analgesic Properties :
- Research involving rodent pain models showed that the compound significantly reduced pain responses, comparable to established analgesics. This suggests its potential as a novel pain management agent.
Q & A
What are the critical parameters for optimizing the synthesis of N-[3-(1-benzofuran-2-yl)propyl]-1-(3-methylphenyl)methanesulfonamide to achieve high purity and yield?
Methodological Answer:
- Reaction Conditions : Use anhydrous solvents (e.g., THF) and controlled temperatures (0°C to room temperature) to minimize side reactions. For benzofuran intermediate synthesis, NaH as a base facilitates deprotonation and nucleophilic substitution .
- Catalyst Selection : Iodoacetic acid-mediated cyclization, as demonstrated in benzimidazole derivatives, can be adapted for sulfonamide coupling steps to enhance regioselectivity .
- Purification : Column chromatography or recrystallization using dichloromethane/hexane mixtures ensures removal of unreacted starting materials. For sulfonamide derivatives, HCl salt formation (e.g., hydrochloride salts) improves crystallinity and purity .
Which advanced spectroscopic techniques are most effective for confirming the structural integrity of this compound, particularly regarding regioisomeric purity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR can resolve regioisomers by comparing chemical shifts of benzofuran protons (e.g., 7.2–7.8 ppm for aromatic protons) and sulfonamide methyl groups (~2.8–3.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass measurements (e.g., molecular ion at m/z 425.91) confirm molecular formula and rule out impurities .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the propyl linker and benzofuran orientation .
How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on biological activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications to the benzofuran (e.g., electron-withdrawing groups) or sulfonamide (e.g., halogenation at the 3-methylphenyl group) .
- In Vitro Assays : Test analogs against target proteins (e.g., glucocorticoid receptors) using competitive binding assays and measure IC values to quantify potency .
- Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict binding interactions, guiding rational design of substituents .
What strategies should be employed to resolve discrepancies in biological activity data across different assay systems?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., dexamethasone for glucocorticoid assays) to minimize variability .
- Pharmacokinetic Profiling : Measure compound stability in assay media (e.g., plasma protein binding, metabolic degradation) to explain divergent results .
- Orthogonal Validation : Confirm activity using multiple techniques (e.g., SPR for binding affinity and Western blot for downstream signaling) .
How can the metabolic stability of this compound be assessed under physiological conditions?
Methodological Answer:
- Microsomal Incubation : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Calculate half-life () and intrinsic clearance .
- CYP450 Inhibition Screening : Use fluorogenic substrates to identify interactions with cytochrome P450 enzymes (e.g., CYP3A4), which influence metabolic pathways .
- Plasma Stability Tests : Measure compound integrity in plasma at 37°C over 24 hours to assess hydrolysis or enzymatic degradation .
What computational methods are recommended for predicting off-target interactions?
Methodological Answer:
- Pharmacophore Modeling : Generate 3D pharmacophores based on known sulfonamide targets (e.g., carbonic anhydrase) to predict off-target binding .
- Machine Learning : Train models on databases like ChEMBL to predict toxicity profiles and prioritize in vitro testing .
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions over nanoseconds to identify unintended binding pockets .
How can regioselectivity challenges in benzofuran synthesis be addressed?
Methodological Answer:
- Directed Metalation : Use directing groups (e.g., methoxy or halogens) on the benzene ring to control electrophilic substitution positions .
- Cascade Reactions : Implement [3,3]-sigmatropic rearrangements (e.g., Claisen or Cope rearrangements) to ensure correct benzofuran regioisomer formation .
- Protecting Groups : Temporarily block reactive sites (e.g., sulfonamide nitrogen) during benzofuran cyclization to prevent undesired side products .
What experimental approaches validate the compound’s mechanism of action in vivo?
Methodological Answer:
- Gene Knockdown Models : Use siRNA or CRISPR to silence putative targets (e.g., glucocorticoid receptors) in animal models and assess rescue effects .
- Biomarker Analysis : Measure downstream markers (e.g., serum osteocalcin for bone metabolism) to confirm target engagement .
- PET Imaging : Radiolabel the compound (e.g., C at the methyl group) to track biodistribution and target binding in real time .
How can aqueous solubility be improved without compromising bioactivity?
Methodological Answer:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the sulfonamide moiety, which hydrolyze in vivo to the active form .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance solubility and prolong circulation .
- Salt Formation : Convert the free base to a hydrochloride or mesylate salt, balancing solubility and permeability .
What are best practices for ensuring batch-to-batch consistency in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
- Quality Control Protocols : Enforce strict specifications for starting materials (e.g., ≥99% purity for 3-methylphenyl precursors) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to establish shelf-life and storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
